Iclepertin and NMDA Receptor Hypofunction: A Technical Guide to a GlyT1 Inhibitor Approach
Iclepertin and NMDA Receptor Hypofunction: A Technical Guide to a GlyT1 Inhibitor Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant therapeutic challenge with no approved pharmacological treatments. One of the key pathophysiological theories implicated in CIAS is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth examination of iclepertin (BI 425809), a potent and selective glycine transporter 1 (GlyT1) inhibitor, developed to address this hypofunction. By increasing synaptic glycine levels, an obligatory co-agonist of the NMDA receptor, iclepertin was designed to enhance NMDA receptor signaling and thereby improve cognitive function. This document details the mechanism of action, summarizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints, a critical outcome that will be discussed in the context of the broader challenges in developing CIAS therapeutics.
The NMDA Receptor Hypofunction Hypothesis in Schizophrenia
The glutamatergic system, and specifically the NMDA receptor, is crucial for synaptic plasticity, learning, and memory.[1][2] The NMDA receptor hypofunction hypothesis posits that a deficit in glutamatergic signaling contributes significantly to the cognitive deficits observed in schizophrenia.[3][4][5] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][6] This co-agonist requirement presents a strategic target for therapeutic intervention. Enhancing the availability of the co-agonist at the synaptic cleft is hypothesized to potentiate NMDA receptor function, thereby ameliorating cognitive deficits.[6][7]
Iclepertin (BI 425809): Mechanism of Action
Iclepertin is a novel, potent, and selective inhibitor of Glycine Transporter 1 (GlyT1).[4][8] GlyT1 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, which terminates its action as an NMDA receptor co-agonist.[7][9] By inhibiting GlyT1, iclepertin increases the extracellular concentration of glycine, enhancing the probability of NMDA receptor activation in the presence of glutamate.[3][7] This targeted approach aims to restore normal NMDA receptor signaling, which is essential for processes like long-term potentiation (LTP) that underlie learning and memory.[2][6]
Quantitative Data Presentation
Preclinical Pharmacology
Iclepertin has demonstrated high potency and selectivity for GlyT1 in preclinical models.
| Parameter | Species/Cell Line | Value | Reference |
| GlyT1 IC₅₀ | Rat Primary Cortical Neurons | 5.2 ± 1.2 nM | [6] |
| GlyT1 IC₅₀ | Human SK-N-MC Cells | 5.0 nM | [4][6] |
| Selectivity | GlyT2 and other off-targets | >10 µM | [6] |
Preclinical In Vivo Target Engagement
Oral administration of iclepertin led to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats, confirming central target engagement.
| Dose (oral) | Mean Glycine Increase in CSF (vs. Vehicle) | P-value | Reference |
| 0.2 mg/kg | 30% | Not Significant | [6] |
| 0.6 mg/kg | 61% | < 0.05 | [6] |
| 2.0 mg/kg | 78% | < 0.01 | [6] |
Clinical (Phase I) Target Engagement in Healthy Volunteers
Multiple doses of iclepertin in healthy volunteers resulted in a dose-dependent increase in CSF glycine levels, translating the preclinical findings to humans.
| Dose (oral, multiple) | Mean Glycine Increase in CSF (from baseline) | Reference |
| 5 mg | 1% | [6] |
| 10 mg | ~50% | [6][9] |
| 50 mg | 123% | [6] |
Clinical Efficacy (Phase II & III)
The clinical development program for iclepertin showed promising signals in Phase II, which were not confirmed in the larger Phase III CONNEX program.
| Trial Phase | Dose | Primary Endpoint (MCCB Overall Composite T-score) | Outcome | Reference |
| Phase II | 2-25 mg | Change from baseline at 12 weeks | Non-flat dose-response curve suggesting cognitive improvement vs. placebo, particularly at 10 mg and 25 mg doses. | [4][10][11] |
| Phase III (CONNEX 1, 2, 3) | 10 mg | Change from baseline at 26 weeks | Primary and key secondary endpoints were not met. No statistically significant effects on cognition or functioning were observed versus placebo. | [12][13][14][15] |
Signaling Pathways
Enhancement of NMDA receptor function by iclepertin is hypothesized to activate downstream signaling cascades crucial for synaptic plasticity. Upon activation, the NMDA receptor allows an influx of Ca²⁺, which acts as a second messenger. This Ca²⁺ influx activates several kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[16][17] Phosphorylated CREB promotes the transcription of genes involved in synaptic growth and efficacy, such as Brain-Derived Neurotrophic Factor (BDNF).[16]
Experimental Protocols
In Vivo Microdialysis for Glycine Measurement in Rodents
This protocol provides a framework for assessing target engagement by measuring extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rat.
Objective: To quantify changes in extracellular glycine concentration following administration of a GlyT1 inhibitor.
Methodology:
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Probe Implantation:
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Microdialysis Procedure:
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On the day of the experiment, insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.[19]
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Connect the probe's inlet to a syringe pump and its outlet to a collection vial.[20]
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Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).[20][21]
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Allow for a stabilization period (e.g., 60-90 minutes) to achieve equilibrium.
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Sample Collection & Dosing:
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Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[20]
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Administer iclepertin or vehicle (e.g., via oral gavage).
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Continue collecting post-dose dialysate samples for several hours.
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Analysis:
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Analyze the glycine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.
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Calculate the percentage change from baseline for each post-dose sample.
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Mismatch Negativity (MMN) in Clinical Trials
Mismatch Negativity is an event-related potential (ERP) component of the electroencephalogram (EEG) that serves as a translational biomarker for auditory sensory processing, which is impaired in schizophrenia.[22][23] NMDA receptor function is critical for generating the MMN response.[22]
Objective: To assess the effect of iclepertin on auditory sensory processing deficits in patients with schizophrenia.
Methodology:
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Participant Setup:
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Seat the participant in a comfortable, sound-attenuated room.
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Apply an EEG cap with electrodes placed according to the 10-20 international system. Record from standard scalp locations (e.g., Fz, Cz, Pz).
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Ensure electrode impedances are low (e.g., <5 kΩ).
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Auditory Paradigm:
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Present a sequence of auditory stimuli via headphones. The participant is typically instructed to ignore the sounds and focus on a silent visual task to ensure attention is not directed at the stimuli.[24]
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The sequence consists of a "standard" tone presented frequently (e.g., 80-90% of trials) and a "deviant" tone presented infrequently (e.g., 10-20%).[24]
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The deviant tone differs from the standard in a single physical property, such as frequency (e.g., 1000 Hz standard vs. 1200 Hz deviant) or duration (e.g., 50 ms standard vs. 100 ms deviant).[24]
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Data Acquisition:
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Record continuous EEG data, time-locked to the onset of each auditory stimulus.
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Use a sampling rate sufficient to capture the ERP waveform (e.g., ≥500 Hz).
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Data Analysis:
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Filter and epoch the continuous EEG data.
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Reject epochs containing artifacts (e.g., eye blinks, muscle activity).
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Average the epochs for the standard and deviant tones separately.
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Create a "difference wave" by subtracting the averaged ERP for the standard tone from the averaged ERP for the deviant tone.[23]
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Measure the peak negative amplitude of this difference wave in a specific time window (typically 100-250 ms post-stimulus). This is the MMN.
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Compare the MMN amplitude between the iclepertin and placebo groups at baseline and post-treatment.
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Discussion and Conclusion
Iclepertin represents a well-founded therapeutic strategy based on the NMDA receptor hypofunction hypothesis of schizophrenia. Preclinical and Phase I studies successfully demonstrated its intended mechanism of action: potent and selective GlyT1 inhibition leading to increased central glycine levels.[4][6] Furthermore, Phase II results provided initial evidence of a pro-cognitive effect in patients with CIAS.[8][25]
However, the failure of the large-scale Phase III CONNEX program to replicate these findings highlights the profound challenges in translating promising early-stage signals into definitive clinical efficacy for cognitive enhancement in schizophrenia.[12][13][14] Several factors could contribute to this outcome, including the heterogeneity of the patient population, the complex pathophysiology of CIAS that may extend beyond simple NMDA receptor hypofunction, and the potential for an inverted 'U' dose-response relationship where excessive NMDA receptor stimulation could be non-therapeutic.[4]
The data and methodologies presented in this guide underscore the rigorous scientific approach taken in the development of iclepertin. While the ultimate clinical outcome was disappointing, the program has provided valuable insights for the field.[12][14] Future research must continue to refine our understanding of the neurobiological underpinnings of CIAS to identify novel targets and develop more effective therapeutic strategies for this area of high unmet medical need.
References
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- 16. researchgate.net [researchgate.net]
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- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
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- 22. transpharmation.com [transpharmation.com]
- 23. Mismatch Negativity: Translating the Potential - PMC [pmc.ncbi.nlm.nih.gov]
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